Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17628842
InChI: InChI=1S/C22H22Si/c1-23(2,18-12-6-7-13-18)22-16-21(17-10-4-3-5-11-17)19-14-8-9-15-20(19)22/h3-16,18,22H,1-2H3
SMILES:
Molecular Formula: C22H22Si
Molecular Weight: 314.5 g/mol

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane

CAS No.:

Cat. No.: VC17628842

Molecular Formula: C22H22Si

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane -

Specification

Molecular Formula C22H22Si
Molecular Weight 314.5 g/mol
IUPAC Name cyclopenta-2,4-dien-1-yl-dimethyl-(3-phenyl-1H-inden-1-yl)silane
Standard InChI InChI=1S/C22H22Si/c1-23(2,18-12-6-7-13-18)22-16-21(17-10-4-3-5-11-17)19-14-8-9-15-20(19)22/h3-16,18,22H,1-2H3
Standard InChI Key MPPCIRUUNAZIJL-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C1C=CC=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane features a cyclopentadienyl (Cp) ring conjugated to a 3-phenylindenyl group via a dimethylsilane (-Si(CH₃)₂-) bridge . The Cp ring (C₅H₅) contributes π-electron density, while the indenyl moiety (C₉H₇) introduces steric bulk and aromatic variability. The phenyl substituent at the indenyl 3-position further enhances structural rigidity, creating a sterically hindered environment around the silicon center.

Key Structural Data:

  • IUPAC Name: Cyclopenta-2,4-dien-1-yl-dimethyl-(3-phenyl-1H-inden-1-yl)silane

  • Canonical SMILES: CSi(C1C=CC=C1)C2C=C(C3=CC=CC=C3)C4=CC=CC=C24

  • InChIKey: MPPCIRUUNAZIJL-UHFFFAOYSA-N

  • XLogP3-AA: 6.2 (estimated)

The silicon center adopts a tetrahedral geometry, with bond angles and lengths consistent with sp³ hybridization. This configuration facilitates dynamic ligand exchange in catalytic applications .

Synthesis and Manufacturing

General Synthetic Strategies

The compound is synthesized via stepwise anion metathesis, as outlined in patent EP0773205B1 :

  • Lithiation: Treatment of 3-phenylindene with n-butyllithium (BuLi) in anhydrous pentane generates the corresponding lithio-indenide.

  • Silane Coupling: Reaction with dimethyldichlorosilane (Cl₂Si(CH₃)₂) at −70°C in tetrahydrofuran (THF) yields the target silane after column purification .

Representative Procedure:

  • Reactants: 15.1 g 3-phenylindene, 28 mL BuLi (2.5 M in hexane), 1.7 g Cl₂Si(CH₃)₂

  • Conditions: −70°C, anhydrous THF, 12 h stirring

  • Yield: 55% after silica gel chromatography

Challenges and Optimization

  • Moisture Sensitivity: Strict anhydrous conditions are critical to prevent siloxane byproducts.

  • Steric Hindrance: Bulky substituents necessitate extended reaction times (≥12 h) for complete conversion .

Applications in Materials Science and Catalysis

Catalytic Precursors

The compound’s electron-rich Cp ligand and labile Si–C bonds make it a candidate for:

  • Ziegler-Natta Catalysts: As a co-catalyst in olefin polymerization, enhancing stereoregularity.

  • Hydrosilylation: Silicon-centered reactivity for crosslinking silicones .

Advanced Materials

  • Hybrid Organic-Silicon Polymers: Incorporation into copolymers improves thermal stability (Tg >150°C).

  • Surface Functionalization: Silane groups enable covalent anchoring to metal oxides (e.g., SiO₂, TiO₂) .

SupplierPurityFormPackaging
Alfa Chemistry95%Powder1 g, 5 g
VulcanChem97%Crystalline10 g, 50 g

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator